2-HYDROXY-5-METHYLNICOTINIC ACID

概要

説明

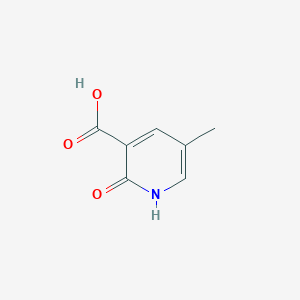

2-HYDROXY-5-METHYLNICOTINIC ACID is a heterocyclic compound with the molecular formula C7H7NO3. It is also known by its IUPAC name, this compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-METHYLNICOTINIC ACID can be achieved through several methods. . This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: 2-HYDROXY-5-METHYLNICOTINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamide, and cyanoacetamide . The reactions are typically carried out under basic or acidic conditions, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products can be used as intermediates in the synthesis of more complex molecules.

科学的研究の応用

2-HYDROXY-5-METHYLNICOTINIC ACID has several scientific research applications. It is used as a precursor in the synthesis of drug molecules and as a ligand in coordination chemistry .

作用機序

The mechanism of action of 2-HYDROXY-5-METHYLNICOTINIC ACID is not well-understood. it is believed to interact with molecular targets through its functional groups, leading to various biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved.

類似化合物との比較

Similar Compounds: Similar compounds to 2-HYDROXY-5-METHYLNICOTINIC ACID include 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and potential applications

生物活性

2-Hydroxy-5-methylnicotinic acid (also known as 2-Hydroxy-5-methylpyridine-3-carboxylic acid) is a derivative of nicotinic acid with notable biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.

Target Interactions

this compound interacts with various biomolecules, influencing their activity through multiple biochemical pathways. Its mechanism primarily involves:

- Prostaglandin Release : It is thought to promote the release of prostaglandin D2, contributing to its anti-inflammatory effects.

- Cellular Effects : The compound preferentially induces apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) levels and causing mitochondrial depolarization.

Biochemical Pathways

The compound is involved in several critical biochemical processes:

- Methylation Processes : It participates in the methylation of proteins, a significant post-translational modification that affects protein function and cellular signaling pathways.

- Vasodilation : Following topical application, it acts as a peripheral vasodilator, enhancing local blood flow and providing temporary relief from muscle and joint pain.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it exhibits favorable absorption characteristics when administered topically. Its ability to penetrate biological membranes suggests potential applications in drug delivery systems targeting specific tissues or conditions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial Effects | Investigated for potential antimicrobial properties against various pathogens. |

| Anti-inflammatory Action | Reduces inflammation by modulating prostaglandin levels. |

| Anticancer Properties | Induces apoptosis in specific cancer cell lines through ROS-mediated pathways. |

| Vasodilation | Enhances blood flow locally, useful in pain relief applications. |

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

- Anticancer Research : A study demonstrated that the compound significantly reduced cell viability in A549 cells, indicating its potential as an anticancer agent. The mechanism involved increased oxidative stress leading to apoptosis.

- Inflammation Models : In vitro studies showed that treatment with this compound resulted in decreased levels of inflammatory cytokines in stimulated macrophages, suggesting its utility in managing inflammatory diseases .

- Pharmacological Profiles : Comparative analyses with other nicotinic acid derivatives revealed that this compound possesses unique pharmacological properties that could be harnessed for therapeutic purposes, especially in cardiovascular diseases and metabolic disorders .

特性

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFTYBICSCXZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495832 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-77-6 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。